O-Methyl Atovaquone

描述

属性

IUPAC Name |

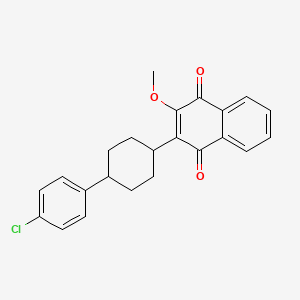

2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIOFDLSVYSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129700-41-0 | |

| Record name | O-Methyl atovaquone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL ATOVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl Atovaquone involves several steps, starting from the parent compound, Atovaquone. The key step is the methylation of the hydroxyl group on the naphthoquinone ring. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process is designed to be consistent and repeatable, making it suitable for industrial manufacturing .

化学反应分析

Types of Reactions

O-Methyl Atovaquone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties .

科学研究应用

Antiparasitic Applications

O-Methyl Atovaquone is primarily known for its effectiveness against several parasitic infections. Its mechanism involves the inhibition of the mitochondrial bc1 complex in parasites, disrupting their energy metabolism.

- Malaria Treatment : this compound shows promise in treating malaria caused by Plasmodium falciparum. Studies indicate that it competes with ubiquinol for binding at the bc1 complex, effectively impairing the parasite's respiration and energy production .

- Toxoplasmosis and Pneumocystis carinii pneumonia : The compound has also been explored for its efficacy against Toxoplasma gondii and Pneumocystis carinii, with formulations being developed to enhance bioavailability and therapeutic outcomes .

Antiviral Properties

Recent research has identified this compound as a potential antiviral agent, particularly against arboviruses such as Zika virus and chikungunya virus.

- Mechanism of Action : The compound inhibits viral replication by depleting intracellular nucleotides, which are essential for viral RNA synthesis. This effect occurs early in the infection process, suggesting that this compound can serve as a preventive treatment during outbreaks .

- Case Study : In a study involving human placental tissue models, this compound demonstrated significant inhibition of Zika virus replication, indicating its potential application in pregnant populations who are at risk of arbovirus infections .

Formulation Improvements

Efforts to improve the pharmacokinetic properties of this compound have led to the development of novel formulations that enhance its bioavailability.

- Microfluidization Techniques : Research indicates that microfluidized particles of Atovaquone exhibit improved bioavailability due to their smaller size and uniformity. This method has been shown to enhance therapeutic efficacy against various pathogens by ensuring better absorption in the body .

- Prodrug Development : The creation of prodrugs that convert into this compound upon administration has been proposed to further increase its therapeutic potential against resistant strains of parasites and viruses .

Comparative Efficacy Table

The following table summarizes key findings regarding the efficacy of this compound against various pathogens:

作用机制

O-Methyl Atovaquone exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. It specifically targets the cytochrome bc1 complex (Complex III), leading to the collapse of the mitochondrial membrane potential. This inhibition disrupts ATP and pyrimidine biosynthesis, ultimately causing the death of the parasite .

相似化合物的比较

Atovaquone (566C80)

Lapachol and Other Naphthoquinones

- Mechanism : Broad-spectrum inhibitors of mitochondrial electron transport but with lower selectivity and bioavailability .

- Activity : Lapachol derivatives show IC₅₀ values in the micromolar range, significantly weaker than Atovaquone .

Hypothesized Properties of O-Methyl Atovaquone

Structural Modifications and Implications

- Metabolic Stability : Atovaquone is resistant to NADPH-mediated oxidation ; methylation could further reduce hepatic metabolism, prolonging half-life.

- Resistance Profile : Lipophilic Atovaquone derivatives (6–8 carbon aliphatic chains) retain activity against resistant Toxoplasma gondii , suggesting this compound might circumvent PfCYTb mutations.

Comparative Activity (Theoretical)

Anticancer Effects

Atovaquone inhibits oxidative phosphorylation in cancer stem cells (e.g., ovarian ALDH+/CD133+ spheroids) by reducing ATP and increasing ROS, with 45% inhibition of Na+/K+-ATPase ion current . O-Methylation might enhance these effects via improved cellular uptake.

Antiviral Potential

Atovaquone shows inverse correlation between plasma concentration and SARS-CoV-2 viral load . Enhanced bioavailability of this compound could optimize antiviral dosing, particularly in high-BMI patients .

生物活性

O-Methyl Atovaquone is a derivative of the well-known antimalarial drug Atovaquone, which has gained attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential applications based on current research findings.

Target and Mode of Action

this compound primarily targets the mitochondrial electron transport chain , specifically the Coenzyme Q10 (CoQ10) dependent mitochondrial complex III . By inhibiting electron transport, this compound disrupts key metabolic processes, leading to decreased synthesis of nucleic acids and ATP, which are critical for cell survival and proliferation.

Biochemical Pathways

The inhibition of electron transport affects several metabolic enzymes associated with the mitochondrial electron transport chain via ubiquinone. This blockade is crucial for its antitumor and antimicrobial effects, as it can induce apoptosis in various cancer cell lines and inhibit the growth of pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). Compared to Atovaquone, this compound exhibits improved solubility and bioavailability, which are significant factors in enhancing its therapeutic efficacy against malaria and other infections .

Biological Activity

Antimicrobial Properties

Research indicates that this compound shows promise as an antimicrobial agent . It has demonstrated effectiveness against various pathogens, including those responsible for malaria and other parasitic infections. The compound's enhanced solubility allows for better formulation in pharmaceutical products .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been observed to significantly inhibit the growth of breast cancer cells through a dose-dependent mechanism. Additionally, it has been reported to affect acute myeloid leukemia (AML) cells similarly, highlighting its potential as a therapeutic agent in oncology.

Case Studies

-

Antiviral Activity Against Arboviruses

A study highlighted that Atovaquone (and by extension, likely this compound) inhibits arbovirus replication by depleting intracellular nucleotides. This effect was particularly noted with Zika virus (ZIKV) and chikungunya virus (CHIKV), where the compound inhibited viral replication in human cell models . -

Resistance Mechanisms

Research into resistance mechanisms has revealed that mutations in the target enzyme can confer resistance to this compound. For instance, specific mutations in the cytochrome bc1 complex have been linked to reduced susceptibility to atovaquone derivatives, indicating a need for careful monitoring in therapeutic applications .

Data Table: Summary of Biological Activities

常见问题

Q. What are the primary molecular mechanisms underlying atovaquone’s anticancer effects?

Atovaquone inhibits mitochondrial oxidative phosphorylation by targeting complex III of the electron transport chain, leading to reduced ATP production and increased reactive oxygen species (ROS) . It also downregulates glycoprotein 130 (gp130), a component of the IL-6 receptor, suppressing STAT3 signaling . In canine cancer models, it inhibits Na+/K+-ATPase (NKA) ion transport, inducing ROS-mediated apoptosis .

Q. Which experimental models are standard for studying atovaquone’s antineoplastic activity?

Common models include:

- In vitro : Canine cancer cell lines (e.g., Payton cells), acute myeloid leukemia (AML) cell lines, and patient-derived cancer stem-like cells .

- In vivo : Xenograft mouse models (e.g., ovarian cancer, AML) and spheroid implantation in NSG mice .

- Ex vivo : Primary blasts from AML or acute lymphocytic leukemia patients .

Q. What assays are critical for evaluating atovaquone-induced oxidative stress and apoptosis?

- ROS measurement : Flow cytometry or imaging cytometry using mitochondrial-specific probes .

- Apoptosis markers : Western blot for cleaved caspases, Bcl-2 family proteins, and Nrf2 .

- Rescue experiments : Co-treatment with ROS inhibitors like N-acetylcysteine (NAC) to confirm ROS-dependent mechanisms .

- Cell viability : MTT assays to quantify dose-response relationships .

Advanced Research Questions

Q. How can contradictions in atovaquone’s mechanism of action across cancer types be resolved?

Contradictions arise due to tissue-specific pathways (e.g., NKA inhibition in canine cancers vs. STAT3 suppression in AML). To address this:

- Perform multi-omics profiling (transcriptomics, metabolomics) to identify context-dependent targets .

- Use pathway-specific inhibitors (e.g., brusatol for Nrf2 inhibition) to isolate mechanisms .

- Compare ROS levels and mitochondrial respiration rates across models using Seahorse XFe96 analyzers .

Q. What methodologies assess atovaquone resistance in parasitic or cancer models?

- Genetic sequencing : Identify mutations in cytochrome b (PfCYTb in Plasmodium or P. jirovecii) linked to reduced drug binding .

- In vitro selection : Expose parasites or cancer cells to incremental atovaquone doses to evolve resistant lineages .

- Combination screens : Test synergies with proguanil (for parasites) or chemotherapeutics (e.g., cytarabine for AML) to overcome resistance .

Q. What considerations are essential when designing combination therapies with atovaquone?

- Synergy quantification : Use Chou-Talalay assays to calculate combination indices (CI) .

- Pharmacokinetic compatibility : Ensure overlapping plasma half-lives (e.g., atovaquone’s 2.9-day half-life) and monitor drug-drug interactions .

- Toxicity profiling : Prioritize agents with non-overlapping toxicities (e.g., atovaquone + tecovirimat for MPox showed enhanced efficacy without added toxicity) .

Q. How should pharmacokinetic (PK) studies for atovaquone be structured for clinical relevance?

- Steady-state sampling : Collect blood 12 hours post-dose for trough (Cmin) and 1–5 hours post-dose for peak (Cmax) levels .

- Analytical methods : Use UV-HPLC to quantify plasma concentrations, targeting a Cmin ≥ 11.5 µg/mL for efficacy .

- Patient stratification : Include immunocompromised cohorts (e.g., HIV or transplant patients) to assess variability in drug absorption .

Q. What strategies validate mitochondrial oxidative phosphorylation inhibition as a key mechanism?

- Seahorse assays : Measure oxygen consumption rate (OCR) and ATP production in treated vs. untreated cells .

- Metabolomics : NMR-based profiling to track shifts in glycolysis, citric acid cycle, and electron transport chain metabolites .

- Genetic knockdown : Use siRNA targeting mitochondrial complexes to confirm on-target effects .

Methodological Notes

- Data Contradictions : Discrepancies in ROS dependency (e.g., NAC rescues apoptosis in canine cells but not in AML) may reflect tissue-specific metabolic vulnerabilities. Cross-model validation is critical .

- Clinical Translation : Prioritize studies correlating in vitro IC50 values (0.51–5.2 µM) with achievable plasma concentrations (Cmax ~20 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。